molecular formula C8H14O B074910 1-Ethoxycyclohexene CAS No. 1122-84-5

1-Ethoxycyclohexene

Cat. No. B074910
CAS RN: 1122-84-5
M. Wt: 126.2 g/mol
InChI Key: ILZVJFHNPUWKQQ-UHFFFAOYSA-N
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Description

1-Ethoxycyclohexene is an organic compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da . It is also known by other names such as 1-Cyclohexen-1-yl ethyl ether, Cyclohex-1-en-1-yl ethyl ether, and Ethyl 1-cyclohexen-1-yl ether .


Synthesis Analysis

The synthesis of 1-Ethoxycyclohexene can be accomplished from Cyclohexanone and Triethyl orthoformate . Another method involves the acid-catalyzed dehydration of alcohols . In this process, 2-methylcyclohexanol is converted to a mixture of 1-methyl- and 3-methylcyclohexene .


Molecular Structure Analysis

The molecular structure of 1-Ethoxycyclohexene consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure, properties, spectra, suppliers, and links for 1-Ethoxycyclohexene can be found on ChemSpider .

Scientific Research Applications

  • Hydroxyl Protection in Erythromycin Oxime : 1-Ethoxycyclohexene has been explored for hydroxyl protection in erythromycin oxime, showing potential as a protective reagent in clarithromycin synthesis (Li Jian-hua, 2003).

  • Cyclohexanone Diethyl Acetal Synthesis : It may be pyrolyzed to yield 1-ethoxycyclohexene, which is useful in synthesizing polymer materials and pharmaceutical intermediates (Chen Ying-qi, 2006).

  • Annulation of Enol Ethers and Esters : 1-Ethoxycyclohexene can be involved in Mn(III)-promoted annulation reactions, leading to the synthesis of complex organic compounds (E. Corey & Arun K. Ghosh, 1987).

  • Reactivity in Etherification Protection : It has been used in the etherification protection of hydroxyl groups in erythromycin oxime, indicating its potential for industrial applications in pharmaceutical synthesis (Yao Guo-wei, 2003).

  • Electron Diffraction Investigation : Studies on its electron diffraction have provided insights into its molecular conformation and structure, crucial for understanding its chemical behavior (A. Lowrey et al., 1973).

  • Polymerization Studies : 1-Ethoxycyclohexene has been investigated in polymerization studies, particularly in the synthesis of polyacetylene derivatives and other polymers (D. Liaw & Jang-Shiang Tsai, 1997).

  • Coordination Polymerization : Its use in coordination polymerization using various rhodium catalysts has been explored, producing novel polyacetylene derivatives (Bungo Ochiai et al., 2001).

properties

IUPAC Name

1-ethoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZVJFHNPUWKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20279670
Record name 1-Ethoxycyclohexene
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Molecular Weight

126.20 g/mol
Source PubChem
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Product Name

1-Ethoxycyclohexene

CAS RN

1122-84-5
Record name 1-Ethoxycyclohexene
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Record name 1-Ethoxycyclohexene
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Record name 1-Ethoxycyclohexene
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Synthesis routes and methods

Procedure details

The synthesis was the same as in Example 1 except that about 50 mg of p-toluene sulfonic acid and 50 ml diethoxycyclohexane (from Lancaster) were employed. Under vacuum overnight at about 90° C., some small amount of distilled liquid was discarded, then the temperature was raised up to 120°-130° C. and the 1-ethoxycyclohexene was collected through distillation.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclohexene
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1-Ethoxycyclohexene
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1-Ethoxycyclohexene
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1-Ethoxycyclohexene
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1-Ethoxycyclohexene
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1-Ethoxycyclohexene

Citations

For This Compound
141
Citations
F Rosas, A Maldonado, J Lezama… - The Journal of …, 2012 - ACS Publications
… Apparently, a low k-value of 1,1-diethoxycyclohexane in the absence of the inhibitor may be due to a small polymerization of the product 1-ethoxycyclohexene. These processes have …
Number of citations: 2 pubs.acs.org
JR Throckmorton - 1964 - search.proquest.com
… As recorded previously, the purpose of this research was to investigate not only the reactions of d ibromocarbene and dichlorocarbene with 1-ethoxycyclohexene and the products …
Number of citations: 0 search.proquest.com
RAB Bannard, LR Hawkins - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… (4) had prepared 1-ethoxy-2,3-epoxycyclohexane, either by peracid oxidatioil of 1-ethoxycyclohexene-2, or by the action of aqueous allcali on 1-ethoxycyclohexene-2 chlorohydrin (V or …
Number of citations: 23 cdnsciencepub.com
KA Pollart, RE Miller - The Journal of Organic Chemistry, 1962 - ACS Publications
… The reaction of ozonized oxygen with 1-ethoxycyclohexene and … of 1-ethoxycyclohexene ozonolysis mixtures with water or acidified … 1-ethoxycyclohexene during the work-up procedure. …
Number of citations: 34 pubs.acs.org
LA Yanovskaya, SS Yufit, VF Kucherov - … of the Academy of Sciences of …, 1960 - Springer
… yield (about 30%) of 22oxocyelohexanecarboxaldehyde bis [diethyl acetal] it is necessary to use a considerable excess of orthoformic ester (a-4 moles per mole of 1-ethoxycyclohexene…
Number of citations: 2 link.springer.com
FF Hsu, S Ghosh, WR Sherman - Journal of Chromatography A, 1989 - Elsevier
… for a continuously monitored HPLC effluent splitter arose in the separation of the products of the acid-catalyzed reaction of deuterium-labeled myoinositol with 1-ethoxycyclohexene in …
Number of citations: 5 www.sciencedirect.com
JH LIANG, GW YAO - Chinese Journal of Organic Chemistry, 2005 - sioc-journal.cn
… Abstract 2',4"-O-bis(trimethylsilyl)erythromycin A 9-O-(1-ethoxycyclohexyl)oxime was prepared for the regioselective methylation by using 1-ethoxycyclohexene as etherification agents …
Number of citations: 1 sioc-journal.cn
TB Grindley, CJP Cote, C Wickramage - Carbohydrate research, 1985 - Elsevier
… of D-arabinose diethyl dithioacetal (lOa) with 1.2 equivalents of 1-ethoxycyclohexene in anhydrous N,Ndimethylformamide containing 5% of anhydrous p-toluenesulfonic acid at room …
Number of citations: 38 www.sciencedirect.com
GA Tolstikov, VP Yur'ev, IA Gailyunas - … of the Academy of Sciences of the …, 1973 - Springer
… The reaction of 1-ethoxycyclohexene (II) with TAHP under the same conditions proceeds with a complete conversion of the hydroperoxide. The pure 1-ethoxy-l,2-oxidocyclohexane (IV) …
Number of citations: 8 link.springer.com
FTH Lee - 1966 - search.proquest.com
… (0.28 mole) of freshlydLstilled 1-ethoxycyclohexene (bp 760 155-160), 19.6 g. (0.362 mole) of sodium methoxide (Fisher Scientific, freshly opened bottle) and 210 ml. of purified n-…
Number of citations: 0 search.proquest.com

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